AM2201-d5
Description
Properties
Molecular Formula |
C24H17D5FNO |
|---|---|
Molecular Weight |
364.5 |
InChI |
InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
InChI Key |
ALQFAGFPQCBPED-QWWVLHFXSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=CC=C1)C3=C([2H])N(CCCCCF)C4=C([2H])C([2H])=C([2H])C([2H])=C43 |
Synonyms |
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone |
Origin of Product |
United States |
Chemical Structure and Deuteration Profile of Am2201 D5
Structural Framework of Naphthoylindoles
AM2201-d5 belongs to the naphthoylindole class of synthetic cannabinoids. This class is characterized by a core structure consisting of a naphthalene (B1677914) group and an indole (B1671886) group linked by a carbonyl group. nih.gov This structural arrangement is a common feature in many synthetic cannabinoids, including JWH-018, from which AM2201 is derived. guidetopharmacology.orgwikipedia.org The naphthoylindole framework serves as the foundational scaffold, with various substitutions made at the nitrogen atom of the indole ring and potentially on the naphthyl and indole rings to create a wide array of analogs. wikipedia.org In the case of AM2201, the nitrogen of the indole ring is substituted with a 5-fluoropentyl chain. nih.govwikipedia.org
Positional Isotopic Labeling of this compound
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In this compound, five hydrogen atoms (H) are replaced with their heavier, stable isotope, deuterium (B1214612) (D). caymanchem.com This substitution is highly specific and is the defining feature of this compound.
The "d5" designation in this compound indicates the presence of five deuterium atoms. These are specifically incorporated into the indole portion of the molecule. Based on its formal chemical name, 1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5methanone, and corresponding structural information, the deuterium atoms are located on the benzene ring of the indole moiety at positions 4, 5, 6, and 7, and at position 2 of the indole ring itself. caymanchem.comcaymanchem.com This precise placement is crucial for its function in analytical applications.
The primary application of this compound is as an internal standard for the quantification of AM2201 using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com In these analytical techniques, an internal standard is a compound added to a sample in a known concentration to enable the accurate quantification of a different analyte in that sample.
Deuterated standards are ideal for this purpose because their chemical and physical properties are nearly identical to their non-labeled counterparts. google.comnih.gov This ensures they behave similarly during sample extraction, preparation, and chromatographic separation. However, due to the presence of the heavier deuterium atoms, this compound has a higher molecular weight than AM2201. This mass difference allows the mass spectrometer to distinguish between the analyte (AM2201) and the internal standard (this compound), even if they elute from the chromatography column at the same time. future4200.com This distinction is fundamental for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling precise and accurate quantification. researchgate.net
Comparison of this compound with Unlabeled AM2201 and Related Analogs
The substitution of hydrogen with deuterium is one of the most conservative chemical changes possible. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a significant kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of that bond. researchgate.net However, for the purpose of an internal standard, the most important properties are that its physical behavior during analysis closely mimics the unlabeled compound and that it is clearly distinguishable by the detector.
Unlabeled AM2201 is the terminally fluorinated analog of JWH-018. guidetopharmacology.org this compound is chemically identical to AM2201, with the exception of the five deuterium atoms. This results in a predictable increase in its molecular weight. Other related analogs include MAM-2201, which features a methyl group on the naphthyl ring. bertin-bioreagent.com The deuteration in this compound does not alter its fundamental chemical structure or its receptor binding profile, making it an excellent tool for forensic and research applications requiring the quantification of AM2201. caymanchem.com
Interactive Data Table 1: Comparison of AM2201 and this compound
| Property | AM2201 | This compound |
| Molecular Formula | C24H22FNO | C24H17D5FNO |
| Molecular Weight | 359.44 g/mol | 364.5 g/mol |
| Deuterium Atoms | 0 | 5 |
| Primary Use | Synthetic Cannabinoid | Internal Standard for AM2201 Quantification |
Advanced Analytical Methodologies for Am2201 and Its Deuterated Analogs
Development and Validation of Chromatographic-Mass Spectrometric Techniques
Chromatographic techniques coupled with mass spectrometry (MS) are the gold standard for the identification and quantification of synthetic cannabinoids and their metabolites. These methods offer high selectivity and sensitivity, which are necessary for analyzing complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is widely employed for the analysis of synthetic cannabinoids and their metabolites due to its ability to handle less volatile and thermally labile compounds, as well as its high sensitivity and specificity through tandem mass spectrometry. Several LC-MS/MS protocols have been developed for the detection and quantification of AM2201 and its metabolites in various matrices, including urine and blood.
Typical LC-MS/MS methods involve chromatographic separation on a reversed-phase column, such as a C18 column, using a gradient elution with mobile phases often consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with added modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netoup.comoup.comoup.comoup.com The separated analytes are then introduced into a tandem mass spectrometer, where they are ionized (commonly using electrospray ionization, ESI) and detected in multiple reaction monitoring (MRM) mode. oup.comoup.com MRM transitions, which involve the fragmentation of a precursor ion into specific product ions, are unique to each analyte and its deuterated internal standard, providing high specificity for identification and quantification. oup.comfda.gov.tw
Validated LC-MS/MS methods for synthetic cannabinoids, including AM2201 and its metabolites, have demonstrated good selectivity, accuracy, precision, and linearity. researchgate.netoup.comkingston.ac.ukuniklinik-freiburg.de These methods are capable of simultaneously analyzing a wide range of synthetic cannabinoids and their metabolites. researchgate.netoup.comuoa.gr
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is another powerful technique used for the analysis of synthetic cannabinoids. While LC-MS/MS is often preferred for a broader range of metabolites due to their polarity, GC-MS is suitable for more volatile or easily derivatized compounds. For GC-MS analysis, samples typically undergo extraction and potentially derivatization to enhance volatility and thermal stability. The separated compounds are then detected by a mass spectrometer, often using electron ionization (EI). The resulting mass spectra provide characteristic fragmentation patterns that aid in the identification of the analytes. Deuterated internal standards, including AM2201-d5, are also utilized in GC-MS methods for quantitative analysis. caymanchem.combiomol.comcaymanchem.comglpbio.com
Quantitative Analysis of AM2201 and Metabolites Utilizing this compound as an Internal Standard
Quantitative analysis of AM2201 and its metabolites in biological matrices requires the use of appropriate internal standards to compensate for variations during sample preparation, matrix effects, and instrument variability. Deuterated analogs, such as this compound, are ideal internal standards because they are chemically similar to the target analyte, behaving similarly during extraction and chromatography, but are distinguishable by mass spectrometry due to the isotopic labeling. oup.comoup.com
This compound is specifically designed for use as an internal standard for the quantification of AM2201. caymanchem.comglpbio.com Similarly, deuterated analogs of AM2201 metabolites, such as AM2201 N-(4-hydroxypentyl) metabolite-d5, are used for the quantification of the corresponding metabolites. fda.gov.twbiomol.comcaymanchem.comcerilliant.comscientificlabs.co.uk
The use of this compound (or its metabolite analogs) as an internal standard involves adding a known amount of the deuterated compound to the biological sample at an early stage of the analytical procedure. The ratio of the peak area of the analyte (AM2201 or a metabolite) to the peak area of its corresponding deuterated internal standard is then used for quantification, typically by comparing this ratio to a calibration curve prepared using known concentrations of the analyte and a constant amount of the internal standard. fda.gov.tw
Methodological Parameters: Linearity, Precision, and Accuracy
Method validation is a critical process to ensure the reliability of quantitative analytical methods. Key parameters evaluated include linearity, precision, and accuracy.
Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. Validated methods for synthetic cannabinoids utilizing deuterated internal standards have demonstrated good linearity over relevant concentration ranges. researchgate.netoup.comkingston.ac.uk For example, linearity has been assessed using multi-point calibration curves in drug-free matrices. oup.comspringermedizin.de
Precision: Precision refers to the reproducibility of the measurements. It is typically evaluated by analyzing replicate samples at different concentration levels (e.g., low, medium, and high quality control samples) within the same run (intra-day precision) and across different runs on different days (inter-day precision). Precision is often expressed as the relative standard deviation (RSD). Validated methods have reported acceptable intra- and inter-day precision for synthetic cannabinoids and their metabolites when using deuterated internal standards. researchgate.netoup.comuniklinik-freiburg.despringermedizin.de
Accuracy: Accuracy assesses how close the measured values are to the true concentrations. It is determined by analyzing quality control samples with known concentrations of the analyte. Accuracy is typically expressed as the percentage bias or relative error. Studies have shown good accuracy for the quantification of synthetic cannabinoids and their metabolites using validated LC-MS/MS methods with deuterated internal standards. researchgate.netkingston.ac.ukuniklinik-freiburg.despringermedizin.de
Evaluation of Matrix Effects in Complex Biological Matrices
Biological matrices (such as urine, blood, or oral fluid) can contain components that interfere with the ionization of analytes in mass spectrometry, leading to ion suppression or enhancement, collectively known as matrix effects. oup.comoup.com Deuterated internal standards are crucial for compensating for these matrix effects, as they are expected to experience similar ionization behavior as their non-deuterated analogs. oup.com
Matrix effects are typically evaluated by comparing the instrument response of the analyte in the biological matrix to the response of the analyte in a neat solution (e.g., solvent) at the same concentration, both with the addition of the internal standard. oup.comoup.comspringermedizin.de The internal standard-normalized matrix factor is calculated to assess the extent of matrix effects. oup.com While matrix effects can be present in the analysis of synthetic cannabinoids, the use of a stable isotope-labeled internal standard like this compound helps to mitigate their impact on the accuracy of the quantitative results. oup.comoup.com
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. oup.comspringermedizin.de LOD and LOQ are critical parameters for assessing the sensitivity of an analytical method.
These limits are typically determined by analyzing replicate blank samples spiked with decreasing concentrations of the analyte until a specific signal-to-noise ratio (S/N) is achieved (commonly 3:1 for LOD and 10:1 for LOQ), or by analyzing a series of low-concentration standards. oup.com The use of sensitive techniques like LC-MS/MS, in conjunction with the specificity provided by MRM transitions and the use of deuterated internal standards, allows for low LOD and LOQ values for AM2201 and its metabolites in biological matrices. researchgate.netoup.comuniklinik-freiburg.de Reported LODs and LOQs for synthetic cannabinoids in various matrices highlight the sensitivity achieved by these validated methods. researchgate.netoup.comoup.comuniklinik-freiburg.deresearchgate.net
Application in Research Laboratory Settings
Analytical methodologies for AM2201 and its deuterated counterparts are widely applied in research laboratories to support studies on their biological fate and effects. These applications range from characterizing metabolic pathways in vitro to quantifying the compounds and their metabolites in animal specimens.
Analysis of In Vitro Biotransformation Samples
In vitro biotransformation studies are essential for identifying and characterizing the metabolic pathways of synthetic cannabinoids. Research utilizing human liver microsomes (HLM) and other model systems, such as the fungus Cunninghamella elegans, has been employed to investigate the metabolism of AM2201. nih.govnih.govnih.gov These studies leverage liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) to detect and identify metabolites. nih.govnih.gov
Key phase I metabolic reactions observed for AM2201 in vitro include monohydroxylation, dihydroxylation, loss of the N-alkyl side chain, and the formation of dihydrodiol metabolites. nih.govnih.gov HLM have been shown to be effective in generating these metabolites. nih.gov Analytical techniques allow for the identification of these transformation products by their mass spectral characteristics and retention times.
Quantification in In Vivo Animal Research Specimens
Quantification of AM2201 and its metabolites in biological specimens from animal research is vital for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for this purpose due to its sensitivity and selectivity. researchgate.netnih.govresearchgate.net Deuterium-labeled analogs, such as this compound, are typically employed as internal standards to improve the accuracy and reliability of quantification by compensating for matrix effects and variations during sample preparation and analysis. caymanchem.comnih.govcaymanchem.comcerilliant.comnih.gov
Studies in rats, for instance, have quantified AM2201 and its metabolites in plasma following administration. researchgate.netresearchgate.net These studies provide data on the concentrations of the parent drug and its metabolites over time. For example, one study reported AM-2201 plasma concentrations ranging from 0.14 to 67.9 µg/L following different doses in rats. Concentrations of metabolites like AM-2201 N-(4-hydroxypentyl), JWH-018 N-(5-hydroxypentyl), and JWH-018 N-pentanoic acid were found to be significantly lower. researchgate.net
Below is a representative table illustrating typical concentration data obtained from in vivo animal studies using LC-MS/MS:
| Analyte | Sample Matrix | Time Point (h) | Concentration Range (µg/L) | Analytical Method | Citation |
| AM-2201 | Rat Plasma | Various | 0.14 - 67.9 | LC-MS/MS | researchgate.net |
| AM-2201 N-(4-hydroxypentyl) | Rat Plasma | Various | ≤ 0.17 | LC-MS/MS | researchgate.net |
| JWH-018 N-(5-hydroxypentyl) | Rat Plasma | Various | ≤ 1.14 | LC-MS/MS | researchgate.net |
| JWH-018 N-pentanoic acid | Rat Plasma | Various | ≤ 0.88 | LC-MS/MS | researchgate.net |
Note: Data is illustrative and compiled from cited research findings.
The use of deuterium-labeled internal standards is critical for accurate quantification in these complex biological matrices, helping to mitigate matrix effects that can influence ionization efficiency in mass spectrometry. nih.gov
Advanced Techniques for Structural Elucidation and Isomer Differentiation
Advanced mass spectrometric techniques are indispensable for the structural elucidation of AM2201 and its metabolites, as well as for differentiating between isomeric compounds.
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements that allow for the determination of the elemental composition of a compound and its fragments. unodc.org This is particularly useful in the analysis of synthetic cannabinoids and their metabolites, where many related compounds and isomers exist. HRMS can aid in the identification of known and novel metabolites in complex biological samples. nih.govnih.govojp.gov
HRMS techniques, including those utilizing Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) mass analyzers, offer high mass accuracy and resolving power, enabling the differentiation of compounds with very similar nominal masses. ojp.govwits.ac.za This capability is crucial for confirming the structures of metabolites and for screening for unexpected analogs or transformation products. unodc.org HRMS analysis has also proven valuable in the retrospective evaluation of untargeted isomeric cannabinoids. researchgate.net
Deuterium (B1214612) Labeling for Fragmentation Pathway Analysis
Deuterium labeling is a powerful technique used in conjunction with mass spectrometry to investigate fragmentation pathways. By selectively incorporating deuterium atoms into specific positions within the molecule of interest, researchers can track which parts of the molecule are lost during fragmentation in the mass spectrometer. ojp.gov
While research specifically detailing the deuterium labeling of AM2201 for fragmentation analysis was not extensively found, studies on structurally related synthetic cannabinoids like JWH-018 demonstrate the principle. ojp.gov By preparing deuterated analogs in different regions of the molecule, the source of specific fragment ions can be determined. ojp.gov This information is vital for confirming proposed structures of metabolites and understanding the behavior of the compound under mass spectrometric conditions, which in turn supports the development of targeted analytical methods like LC-MS/MS. The use of deuterium-labeled internal standards like this compound also provides insight into the fragmentation of the labeled molecule compared to the unlabeled analyte. caymanchem.comnih.govcaymanchem.comcerilliant.com
Metabolic Pathways and Biotransformation of Am2201 Facilitated by Am2201 D5
Identification of Major Phase I Metabolites
Phase I metabolism of AM2201 primarily involves oxidation reactions, leading to the introduction or unmasking of polar functional groups. These reactions are largely catalyzed by cytochrome P450 enzymes. nih.govnih.gov
Hydroxylation on the N-Alkyl Side Chain
Hydroxylation of the 5-fluoropentyl side chain is a significant metabolic route for AM2201. This process involves the addition of a hydroxyl group (-OH) to one of the carbon atoms on the pentyl chain. Studies have identified hydroxylation occurring at various positions along the chain. For instance, the formation of AM-2201 N-(4-hydroxypentyl) metabolite has been reported as a major metabolite in both human and rat samples. nih.govfrontiersin.orgfrontiersin.orgnih.gov The use of AM2201-d5, specifically deuterated on the indole (B1671886) or pentyl positions, can help differentiate and quantify these hydroxylated products. glpbio.comcerilliant.com
Hydroxylation on the Indole and Naphthyl Moieties
Hydroxylation also occurs on the aromatic ring systems of AM2201, namely the indole and naphthyl moieties. Metabolites hydroxylated on the indole ring, such as AM-2201 6-hydroxyindole, have been identified. frontiersin.orgfrontiersin.orgcaymanchem.combertin-bioreagent.comglpbio.com Hydroxylation on the naphthyl group is also an expected metabolic transformation. These hydroxylation events increase the polarity of the molecule, facilitating further metabolism or excretion.
Oxidative Defluorination Pathways
A characteristic metabolic pathway for AM2201, due to the presence of the fluorine atom on the pentyl chain, is oxidative defluorination. This process involves the removal of the fluorine atom, often followed by oxidation of the adjacent carbon. This can lead to the formation of metabolites that are structurally similar to those of JWH-018, a non-fluorinated analog of AM2201. oup.comnih.govlegal-high-inhaltsstoffe.denih.gov For example, oxidative defluorination can result in the formation of a hydroxyl group at the terminal position of the pentyl chain, followed by further oxidation to a carboxylic acid. nih.gov The resulting metabolites, such as JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid, are significant findings in AM2201 metabolism studies. nih.govfrontiersin.orgfrontiersin.orgnih.gov The use of deuterated AM2201, such as this compound, is particularly valuable in tracing these defluorination pathways and distinguishing them from direct hydroxylation events.
Characterization of Phase II Metabolites
Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, such as glucuronic acid or sulfate. These conjugation reactions generally increase the water solubility of the metabolites, promoting their excretion.
Glucuronidation Conjugates
Glucuronidation is a major Phase II metabolic pathway for AM2201 metabolites. nih.govoup.comnih.gov Hydroxylated metabolites, including those formed on the N-alkyl side chain, indole, or naphthyl moieties, can be conjugated with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govmdpi.comnih.gov Glucuronide conjugates of metabolites like AM-2201 N-(4-hydroxypentyl) and JWH-018 N-(5-hydroxypentyl) have been detected. nih.govsoft-tox.org Studies using human liver microsomes have shown that AM2201 can inhibit certain UGT enzymes, specifically UGT1A3 and UGT2B7, which could potentially impact the glucuronidation of AM2201 and other co-administered substances. mdpi.comnih.govnih.gov
Other Conjugation Pathways
While glucuronidation is the most extensively reported Phase II pathway for AM2201 metabolites, other conjugation reactions, such as sulfation, may also occur. However, research specifically detailing other conjugation pathways for AM2201 metabolites is less prevalent in the available literature compared to glucuronidation. researchgate.net
Summary of Major Metabolites Identified
Based on various studies, the major metabolites of AM2201 identified through metabolic investigations include:
| Metabolite Name | Type of Metabolism | Location of Modification |
| AM-2201 N-(4-hydroxypentyl) | Phase I: Hydroxylation | N-Alkyl Side Chain |
| AM-2201 6-hydroxyindole | Phase I: Hydroxylation | Indole Moiety |
| JWH-018 N-(5-hydroxypentyl) | Phase I: Oxidative Defluorination + Hydroxylation | N-Alkyl Side Chain |
| JWH-018 N-pentanoic acid | Phase I: Oxidative Defluorination + Further Oxidation | N-Alkyl Side Chain |
| Glucuronide Conjugates | Phase II: Glucuronidation | Various Hydroxylated Sites |
Note: This table summarizes major findings and is not exhaustive of all potential metabolites.
The use of deuterated internal standards like this compound is critical for the accurate and sensitive detection and quantification of these diverse metabolites in complex biological matrices, enabling a more comprehensive understanding of AM2201's metabolic fate. glpbio.comoup.comcerilliant.comevitachem.com
Enzymatic Systems Involved in AM2201 Metabolism
The biotransformation of AM2201 is mediated by a range of enzymes, predominantly located in the liver. These enzymatic systems are responsible for introducing functional groups (Phase I metabolism) and conjugating metabolites with endogenous molecules (Phase II metabolism), increasing their water solubility and promoting excretion.
Role of Cytochrome P450 (CYP) Isoforms
Cytochrome P450 (CYP) enzymes play a major role in the phase I metabolism of AM2201. Studies using human liver microsomes and recombinant CYP enzymes have identified specific isoforms involved in the oxidative metabolism of AM2201. CYP1A2 and CYP2C9 are reported as major contributors to the metabolism of AM2201, leading to the formation of hydroxylated and carboxylated derivatives. nih.govscilit.comnih.govmdpi.comeurekaselect.com Other CYP isoforms, such as CYP3A4 and CYP2C8, have also been implicated, particularly in inhibitory interactions with AM2201. nih.govmdpi.comnih.gov
Specific metabolic reactions catalyzed by CYPs include mono- and dihydroxylation at different positions of the AM2201 molecule, including the naphthalene (B1677914) moiety, indole moiety, and the pentyl chain. capes.gov.brmdpi.com Oxidative defluorination at the fluoropentyl chain and carboxylation are also significant metabolic pathways mediated by CYP enzymes. mdpi.comnih.gov
Contributions of UGT Enzymes and Other Metabolic Enzymes
Following phase I metabolism, the generated hydroxylated and carboxylated metabolites of AM2201 can undergo phase II metabolism, primarily glucuronidation catalyzed by uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) enzymes. scilit.comnih.govwindows.net Glucuronide conjugates are generally more polar and readily excreted in urine. UGT1A3 and UGT2B7 have been identified as UGT isoforms potently inhibited by AM2201 in human liver microsomes, suggesting their involvement in the metabolism or potential for drug interactions. nih.govmdpi.comnih.gov
Besides CYPs and UGTs, other metabolic enzymes might contribute to AM2201 biotransformation. While not as extensively documented as CYP and UGT activity for AM2201 specifically, studies on similar synthetic cannabinoids suggest the potential involvement of enzymes catalyzing reactions like dehydrogenation and dihydrodiol formation. capes.gov.brmdpi.comnih.govoup.comspringermedizin.deresearchgate.net
In Vitro Metabolic Modeling using Human Liver Microsomes and Hepatocytes
In vitro models, such as human liver microsomes (HLMs) and human hepatocytes, are widely used to investigate the metabolic fate of compounds like AM2201. HLMs are a common and accessible model, primarily containing CYP and UGT enzymes, useful for studying phase I and some phase II reactions. springermedizin.defrontiersin.orgd-nb.infonih.gov Human hepatocytes, representing intact liver cells, offer a more comprehensive metabolic profile as they contain a broader range of phase I and phase II enzymes, cofactors, and transporters, providing a closer representation of in vivo metabolism. frontiersin.orgresearchgate.netd-nb.infonih.gov
Studies using HLMs have been instrumental in identifying the major CYP isoforms involved in AM2201 oxidation and evaluating the inhibitory potential of AM2201 on various drug-metabolizing enzymes. nih.govnih.govmdpi.comeurekaselect.comnih.gov Hepatocyte incubations are often recommended for a more complete picture of metabolite formation, including both phase I and phase II metabolites. frontiersin.orgresearchgate.netd-nb.infonih.gov
Comparative Metabolic Profiles Across Species (e.g., Rat, Human)
Comparing the metabolic profiles of AM2201 across different species is important for extrapolating findings from animal studies to humans and for selecting appropriate animal models for preclinical research. Studies have shown both similarities and differences in AM2201 metabolism between species like rats and humans. frontiersin.orgnih.govresearchgate.net
While some major metabolites, such as hydroxylated and carboxylated derivatives, are observed in both rat and human urine, their relative abundance can differ significantly. frontiersin.orgnih.gov For example, studies have shown variations in the predominant metabolites detected in rat urine compared to human urine after AM2201 administration. frontiersin.orgnih.gov These species differences highlight the importance of using human-relevant in vitro models and verifying findings with authentic human samples when possible. frontiersin.orgd-nb.infonih.govresearchgate.net
Data from comparative studies using liver microsomes from different species also reveal variations in enzymatic activity towards specific substrates, emphasizing that no single animal species perfectly mirrors human metabolism. mdpi.com
Deuterium (B1214612) Labeling in Tracing Metabolic Fates and Differentiation of Isomers
Deuterium labeling, as exemplified by this compound, is a powerful technique used in mass spectrometry-based metabolic studies. By incorporating deuterium atoms into the structure of AM2201, researchers can use this compound as an internal standard. glpbio.comcaymanchem.comfuture4200.comcaymanchem.com This allows for accurate quantification of the parent compound and its metabolites in biological samples by accounting for variations in sample preparation, matrix effects, and instrument response. glpbio.comcaymanchem.comfuture4200.comcaymanchem.com
Furthermore, deuterium labeling can aid in tracing the metabolic fate of specific parts of the molecule and differentiating between metabolic isomers. As AM2201 is metabolized, the deuterium atoms remain attached to the labeled portion of the molecule. By analyzing the mass shifts of metabolites compared to the labeled parent compound (this compound), researchers can identify which parts of the molecule underwent transformation and distinguish between metabolites that are structural isomers but formed through different pathways or at different positions. This is particularly useful for complex metabolic profiles where multiple monohydroxylated or dihydroxylated isomers may be formed. future4200.com
Deuterium labeling also plays a role in the development and validation of analytical methods for detecting AM2201 and its metabolites in forensic and clinical settings. Deuterated standards like this compound are essential for ensuring the accuracy and reliability of these assays. glpbio.comcaymanchem.comfuture4200.comcaymanchem.com
Pharmacological Characterization of Am2201 in Pre Clinical Models
Cannabinoid Receptor Binding Affinities (CB1 and CB2)
Pre-clinical studies have extensively investigated the binding affinity of AM2201 for the cannabinoid receptors, particularly CB1 and CB2. These receptors are key components of the endocannabinoid system and are the primary targets for cannabinoids and synthetic cannabinoids.
In Vitro Receptor Binding Assays
In vitro receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Studies using radioligand binding experiments have shown that AM2201 possesses high binding affinity for both CB1 and CB2 receptors. Reported Ki values indicate potent interactions with these receptors. For instance, AM2201 has been reported to have a Ki of 1.0 nM at CB1 and 2.6 nM at CB2 receptors. caymanchem.comwikipedia.org Other studies have reported slightly different, but still nanomolar, affinity values, such as a Ki of 3.4 nM for CB1 and 7.6 nM for CB2. Another source indicates Ki values of 1.0 nM for CB1 and 2.6 nM for CB2. caymanchem.com These findings consistently demonstrate that AM2201 binds potently to both cannabinoid receptor subtypes.
Below is a table summarizing reported binding affinity data for AM2201:
| Receptor | Ki (nM) | Source |
| CB1 | 1.0 | caymanchem.comcaymanchem.comwikipedia.org |
| CB2 | 2.6 | caymanchem.comcaymanchem.comwikipedia.org |
| CB1 | 3.4 | |
| CB2 | 7.6 |
Agonist Activity and Efficacy at Cannabinoid Receptors
Beyond binding affinity, it is essential to characterize the functional activity of a compound at its target receptors, specifically whether it acts as an agonist, antagonist, or inverse agonist, and its efficacy. AM2201 has been characterized as a potent full agonist at cannabinoid receptors. caymanchem.com
In vitro functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP production or G protein coupling (e.g., Gi1 engagement), confirm the agonist activity of AM2201 at CB1 receptors. Reported EC50 values for AM2201 at human CB1 receptors include 38 nM caymanchem.com, and studies using FLIPR membrane potential assays have shown agonist activity at both human CB1 (EC50 = 2.8–1959 nM range for various compounds tested, including AM2201) and CB2 receptors (EC50 = 6.5–206 nM range). While EC50 values can vary depending on the specific assay and cell system used, these results indicate that AM2201 is effective in activating cannabinoid receptors at relatively low concentrations.
Research has also compared the efficacy of AM2201 to other synthetic cannabinoids and Δ9-THC. Studies have shown that AM2201 exhibits high efficacy at CB1 receptors, comparable to or slightly higher than reference full agonists like CP55940 in some assays. This high efficacy is a notable characteristic of AM2201 and contributes to its potent pharmacological effects.
In Vivo Pharmacodynamic Effects in Animal Models
Animal models are instrumental in understanding the in vivo pharmacological effects of cannabinoids, particularly those mediated by CB1 receptor activation. The "cannabinoid tetrad" is a classic set of behavioral tests in rodents used to assess core cannabinoid-mediated effects: hypothermia, analgesia, catalepsy, and suppression of locomotor activity.
Central Nervous System Effects (e.g., Catalepsy, Hypothermia)
Studies in rats have demonstrated that AM2201 produces dose-dependent hypothermia and catalepsy, two key components of the cannabinoid tetrad, consistent with its activity as a potent CB1 agonist. These effects typically peak within a couple of hours after administration and can last for several hours. For example, in rats, subcutaneous administration of AM2201 at doses of 0.1, 0.3, and 1.0 mg/kg produced dose-related decreases in core temperature and increased catalepsy scores, with effects peaking around 2 hours post-injection. The hypothermic effect at 1.0 mg/kg was sustained for up to 8 hours.
The discriminative-stimulus effects of AM2201 in rats are also centrally mediated via CB1 receptors, as these effects can be blocked by selective CB1 antagonists like rimonabant.
Comparison of Potency with Other Synthetic Cannabinoids
AM2201 is known for its high potency compared to many other cannabinoids, including the phytocannabinoid Δ9-THC and some earlier synthetic cannabinoids like JWH-018. In drug discrimination studies in rats trained to discriminate AM2201, other cannabinoids like JWH-018 and CP-55,940 fully substituted for AM2201, indicating similar subjective effects, but AM2201 was found to be more potent than Δ9-THC. Specifically, AM2201 exhibited a significantly higher potency difference over Δ9-THC in producing discriminative-stimulus effects.
Receptor Selectivity and Functional Activity Studies
While AM2201 exhibits high affinity and agonist activity at both CB1 and CB2 receptors, it is generally considered nonselective based on its similar binding affinities for both receptor subtypes. caymanchem.com
Functional activity studies, including those assessing G protein coupling and beta-arrestin recruitment, provide further insight into how AM2201 interacts with cannabinoid receptors at a molecular level. These studies have shown that AM2201 effectively engages Gi1 protein signaling and induces beta-arrestin 2 recruitment downstream of CB1 receptor activation. The profile of G protein engagement and beta-arrestin recruitment is indicative of potent agonist activity.
Structure Activity Relationships Sar and Analog Research Within the Naphthoylindole Class
Impact of Fluoro- and Pentyl Side Chain Modifications on Receptor Interaction
Modifications to the pentyl side chain at the N1 position of the indole (B1671886) ring significantly influence receptor interaction. In the case of AM2201, the presence of a fluorine atom at the terminal (5th) position of the pentyl chain is a key structural feature. ontosight.aiwikipedia.org Research indicates that terminal fluorination of the pentyl chain in naphthoylindole synthetic cannabinoids, such as the fluorinated analog of JWH-018 (AM2201), can enhance CB1 receptor affinity compared to their non-fluorinated counterparts. researchgate.netkcl.ac.ukresearchgate.net For instance, AM2201 exhibits a reported Ki value of 1.0 nM at CB1 receptors, while JWH-018 has a Ki of 9 ± 5 nM. researchgate.net This suggests that the fluorine atom contributes favorably to the binding interaction, potentially through electronic effects or altered lipophilicity, within the cannabinoid receptor binding site. researchgate.net
The length and nature of the alkyl chain at the N1 position are also critical determinants of cannabinoid receptor affinity. Studies on naphthoylindoles have shown that an n-pentyl group generally confers optimal affinity for CB1 receptors, with potency decreasing for shorter or longer alkyl chains. kcl.ac.uk The 5-fluoropentyl chain in AM2201 aligns with this observation regarding chain length, while the terminal fluorine adds an additional dimension to the SAR.
Comparison of AM2201 Derivatives and Metabolites with Altered Pharmacological Profiles
Studies comparing the pharmacological profiles of AM2201 and its metabolites have revealed that some hydroxylated metabolites, such as AM2201 N-(4-hydroxypentyl) and JWH-018 N-(5-hydroxypentyl) (a shared major metabolite with JWH-018), retain high CB1 receptor binding affinity and can act as full agonists, similar to the parent compound. legal-high-inhaltsstoffe.desci-hub.se In contrast, carboxylated metabolites typically show reduced or negligible binding affinity and activity at cannabinoid receptors. sci-hub.se
Interactive Data Table: Receptor Binding Affinity (Ki) of AM2201 and Selected Analogs/Metabolites
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| AM2201 | 1.0 | 2.6 | researchgate.netwikipedia.org |
| JWH-018 | 9 ± 5 | 2.9 ± 2.6 | researchgate.net |
| AM2201 N-(4-OH-pentyl) | High Affinity (relative) | - | legal-high-inhaltsstoffe.de |
| JWH-018 N-(5-OH-pentyl) | High Affinity (relative) | - | legal-high-inhaltsstoffe.de |
| JWH-018 N-pentanoic acid | Negligible | - | sci-hub.se |
(Note: "High Affinity (relative)" indicates that studies have shown significant binding affinity, often compared qualitatively or in relative rank to the parent compound, but specific Ki values may not be consistently reported across all sources for metabolites. The interactive table functionality would typically allow sorting and filtering based on these columns.)
Rational Design of Deuterated Analogs for Mechanistic Studies
Deuterated analogs of synthetic cannabinoids like AM2201, such as AM2201-d5, are valuable tools in mechanistic and analytical studies. nih.govscispace.comcaymanchem.comcaymanchem.com Deuterium (B1214612) labeling involves replacing one or more hydrogen atoms with deuterium isotopes. This modification typically does not significantly alter the compound's pharmacological activity but can influence its mass spectrometric fragmentation patterns and metabolic rate due to the kinetic isotope effect. ojp.gov
This compound, specifically deuterated at the indole ring, is used as an internal standard in quantitative analysis of AM2201 and its metabolites in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.comcaymanchem.comcerilliant.com The distinct mass-to-charge ratio of the deuterated analog allows for accurate quantification of the non-labeled compound, compensating for variations in sample preparation and instrument performance. nih.govwindows.net
Beyond analytical applications, deuterated analogs can be employed in mechanistic studies to investigate metabolic pathways. By tracking the fate of the deuterium label, researchers can gain insights into the specific sites of enzymatic transformation on the molecule. ojp.gov This is particularly useful for understanding the complex metabolism of synthetic cannabinoids and identifying key enzymes involved, such as cytochrome P450 isoforms. nih.govsci-hub.se
Synthesis and Characterization of Relevant AM2201 Metabolites and Related Analogs for Research Purposes
The synthesis and characterization of AM2201 metabolites and related analogs are essential for comprehensive research into their pharmacological properties, metabolism, and detection. researchgate.netnih.gov Due to the rapid emergence of new synthetic cannabinoids and their metabolites, reference standards are crucial for developing and validating analytical methods in forensic and clinical toxicology laboratories. windows.netresearchgate.netnih.gov
Metabolites such as hydroxylated and carboxylated derivatives of AM2201 are synthesized to serve as analytical standards. nih.govwindows.netfrontiersin.org These synthesized metabolites are then characterized using various analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography (e.g., GC-MS, LC-MS/MS), to confirm their structure and purity. nih.govwindows.netojp.govsci-hub.se
Research efforts also involve the synthesis of novel analogs with targeted structural modifications to further explore the SAR within the naphthoylindole class. researchgate.netnih.govcapes.gov.brkennesaw.edu These analogs may have alterations in the alkyl chain, naphthoyl group, or indole core, allowing researchers to systematically investigate the impact of these changes on receptor binding affinity, efficacy, and metabolic fate. researchgate.netcapes.gov.brkennesaw.edu The synthesized analogs are then subjected to in vitro binding assays and functional studies to determine their pharmacological profiles. researchgate.netnih.govcapes.gov.brkennesaw.edu
The availability of characterized reference standards for AM2201 and its metabolites, including deuterated versions like this compound and AM2201 N-(4-hydroxypentyl)-d5, is critical for the accurate identification and quantification of these compounds in biological samples, supporting both forensic investigations and research into their pharmacological and toxicological effects. nih.govcaymanchem.comcaymanchem.comcerilliant.com
Forensic and Research Applications of Am2201 D5 in Toxicology and Analytical Chemistry
Role as Certified Reference Material in Quantitative Forensic Analysis
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and reliability of analytical measurements. AM2201-d5 is available as a certified reference material, typically in solution at a specified concentration (e.g., 100 µg/mL in methanol). cerilliant.comsigmaaldrich.com This certification provides a high level of confidence in the material's identity, purity, and concentration, making it suitable for use in quantitative forensic analysis. cerilliant.comsigmaaldrich.com
In quantitative forensic analysis, particularly when analyzing biological samples like blood or urine for the presence of synthetic cannabinoids, internal standards are crucial. This compound is used as an internal standard for the quantification of AM2201. caymanchem.com By adding a known amount of this compound to a sample before extraction and analysis, variations in sample preparation, matrix effects, and instrument performance can be accounted for, leading to more accurate and reliable quantitative results. shareok.org This is particularly important in forensic toxicology where precise quantification is necessary for interpreting findings in legal contexts. shareok.org
This compound, specifically the indole-D5 labeled version of the AM2201 4-Hydroxypentyl metabolite, is also used as a certified reference material and internal standard for quantifying this major urinary metabolite of AM2201 in various testing methods, including GC/MS and LC/MS. cerilliant.comsigmaaldrich.comscientificlabs.co.uk This is relevant for applications in forensic analysis, clinical toxicology, and urine drug testing. cerilliant.comsigmaaldrich.comscientificlabs.co.uk
Standardization of Analytical Methods for Novel Psychoactive Substances (NPS) Research
The emergence of Novel Psychoactive Substances (NPS), including synthetic cannabinoids like AM2201, presents ongoing challenges for analytical laboratories. rsc.orgresearchgate.net Standardizing analytical methods is critical for the reliable detection and quantification of these rapidly evolving compounds. This compound contributes to this standardization by serving as a reliable internal standard in the development and validation of analytical methods for NPS. researchgate.netsciex.comsciex.com
In research aimed at developing comprehensive analytical workflows for NPS, including synthetic cannabinoids, isotopically labeled standards like this compound are routinely incorporated. sciex.comsciex.com These standards help to ensure the accuracy and precision of methods, such as those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), which are commonly used for the identification and quantification of NPS in complex matrices like biological fluids or seized materials. rsc.orgresearchgate.netresearchgate.net The use of this compound as an internal standard in such methods allows for the compensation of variations that can occur during sample preparation and analysis, thereby improving the reproducibility and comparability of results across different laboratories and studies. shareok.org
Studies developing validated methods for the detection and quantitation of various synthetic cannabinoids in biological matrices, such as oral fluid or urine, have included AM2201 in their target lists and utilized labeled internal standards, which would include analogs like this compound, to ensure method performance. oup.comcuny.edu The inclusion of this compound in panels of internal standards for multi-analyte NPS methods highlights its importance in standardizing the analysis of synthetic cannabinoids within broader drug screening efforts. sciex.comsciex.com
Research on Stability and Degradation Pathways of AM2201 in Analytical Samples
Research into the stability and degradation pathways of synthetic cannabinoids like AM2201 is crucial for understanding their fate in biological samples and seized materials, which in turn impacts the reliability of analytical results. While this compound itself is primarily used as a stable internal standard, studies investigating the stability and degradation of the unlabeled AM2201 often inform the appropriate handling and storage of samples containing this analyte and its labeled analog.
Studies have investigated the stability of various synthetic cannabinoids, including AM2201, in biological matrices like whole blood under different storage conditions (e.g., ambient temperature, refrigeration, freezing) and over various time periods. shareok.orgresearchgate.net These studies are essential for determining optimal sample collection, storage, and transportation protocols in forensic and clinical settings to minimize analyte degradation. shareok.orgresearchgate.net
Research has shown that the stability of synthetic cannabinoids can vary depending on the specific compound and the storage conditions. shareok.orgresearchgate.net For instance, some synthetic cannabinoids have demonstrated good stability in whole blood when stored at refrigerated or frozen temperatures, while others may show significant degradation, particularly at ambient temperatures. shareok.orgresearchgate.net Studies specifically on AM2201 stability in whole blood stored in Vacutainer® tubes showed results within acceptable deviation limits after storage at ambient temperature and during freeze-thaw cycles. researchgate.net
Understanding the degradation pathways of AM2201 also helps in identifying potential degradation products that might be encountered during analysis. ojp.gov This knowledge is valuable for developing comprehensive analytical methods that can detect both the parent compound and its relevant degradation products, further improving the accuracy of forensic and research findings. ojp.gov Forced degradation studies, involving exposure to various conditions like heat, acid, or base, can provide insights into these pathways. ojp.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| AM2201 | 53393997 |
| This compound | 2748464-24-4 |
| AM2201 N-(4-hydroxypentyl) metabolite-d5 | Not explicitly found for the d5 version, but the unlabeled metabolite is 1427521-34-3. caymanchem.com The d5 version is listed as an analytical reference standard. caymanchem.com |
Data Tables
While specific quantitative data for this compound stability or its use in specific method validations (beyond its inclusion as an internal standard) were not consistently available in a format suitable for direct tabular presentation across multiple sources within the strict constraints, the search results highlight its application in various analytical methods and stability studies of AM2201.
For example, one study on the stability of synthetic cannabinoids in whole blood reported the following for AM-2201 stability in whole blood stored at ambient temperature for one week and after freeze-thaw cycles:
| Storage Condition | Analyte | Deviation (%) |
| Ambient Temperature (1 week) | AM-2201 | ≤ ±10 |
| Freeze-Thaw Cycles | AM-2201 | ≤ +10 |
| researchgate.net |
Another study validating an LC-MS/MS method for synthetic cannabinoids in oral fluid reported method performance characteristics including linearity, accuracy, and precision for AM2201 (using labeled internal standards).
| Parameter | Value for AM2201 (Oral Fluid LC-MS/MS) |
| Linearity Range | 2.5–500 ng/mL |
| Accuracy | 90.5–112.5% of target concentration |
| Precision | 3–14.7% |
| oup.com |
These tables illustrate the type of data generated in studies where this compound would be used as an internal standard to support the quantitative analysis of AM2201.
Q & A
Q. What gaps exist in current methodologies for this compound analysis, and how can they inform future research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
